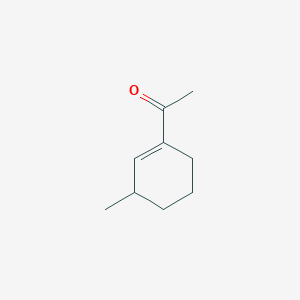
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C9H14O It is a ketone derivative of cyclohexene, characterized by a methyl group at the third position and an ethanone group at the first position of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one can be synthesized through several methods:
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation reactions using chromium-based reagents due to their efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate metabolic pathways, particularly those involving oxidation and reduction reactions.
Comparison with Similar Compounds
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one: Similar structure but with the methyl group at the fourth position.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Contains an additional methyl group at the first position.
Biological Activity
1-(3-Methylcyclohex-1-en-1-yl)ethan-1-one, also known by its CAS number 60048-69-3, is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 138.207 g/mol
- Structure : The compound features a cyclohexene ring with a methyl group and an ethanone functional group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antimicrobial properties. The compound has shown promise in various studies for its potential applications in treating infections caused by resistant strains of bacteria and fungi.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant antibacterial and antifungal activities.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organisms |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound A (similar structure) | 0.23–0.70 | 0.47–0.94 | MRSA, E. coli |
| Compound B (related derivative) | 0.06–0.47 | 0.11–0.94 | E. coli, P. aeruginosa |
Note: TBD indicates that specific data for the compound is not yet available.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interaction with cellular targets such as enzymes or receptors. For instance, compounds with structural similarities have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
Study 1: Antibacterial Activity
In a study examining the antibacterial efficacy of various cyclohexene derivatives, it was found that certain analogs exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing that some compounds had MIC values lower than those of standard antibiotics like ampicillin .
Study 2: Antifungal Properties
Another research effort focused on antifungal activity, where several derivatives were tested against common fungal pathogens such as Candida spp. and Aspergillus spp. Results indicated that certain compounds had MIC values significantly lower than traditional antifungal agents, suggesting a robust antifungal profile .
Properties
CAS No. |
60048-69-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(3-methylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7-4-3-5-9(6-7)8(2)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
KUAOSSRFCWYCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















